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Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 4-(Azepan-2-
ylmethyl)morpholine, a novel compound with significant potential in drug discovery and
development. Due to the absence of a registered CAS number and publicly available
experimental data for this specific molecule, this document outlines a plausible synthetic
pathway, hypothesized physicochemical properties, and a speculative exploration of its
potential pharmacological activities based on the well-documented characteristics of its
constituent morpholine and azepane moieties. The morpholine ring is a privileged scaffold in
medicinal chemistry, known to impart favorable properties such as improved aqueous solubility
and metabolic stability.[1][2] The azepane ring is also a key structural motif in a number of
bioactive compounds.[3][4] This guide is intended to serve as a foundational resource for
researchers interested in the synthesis and investigation of this and related compounds.

Chemical Identity and Physicochemical Properties

While a CAS number for 4-(Azepan-2-ylmethyl)morpholine has not been identified in public
databases, its chemical structure and predicted properties can be defined.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3043508?utm_src=pdf-interest
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://lifechemicals.com/blog/building-blocks/333-c-substituted-azepanes-for-novel-organic-synthesis-and-drug-discovery-research
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2041677
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66d0b2a2a4e53c48760af948/original/green-synthesis-of-morpholines-via-selective-monoalkylation-of-amines.pdf
https://www.benchchem.com/product/b3043508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Predicted Value

Molecular Formula C11H22N20

Molecular Weight 198.31 g/mol

Appearance Colorless to pale yellow oil (predicted)

Boiling Point ~250-270 °C at 760 mmHg (estimated)

Solubility Solub-le in water and polar organic solvents
(predicted)

pKa (most basic) 8.5 - 9.5 (estimated for the azepane nitrogen)

Postulated Synthesis

The synthesis of 4-(Azepan-2-ylmethyl)morpholine can be hypothetically achieved through
several established synthetic routes. A highly plausible and efficient method is the reductive
amination of azepane-2-carbaldehyde with morpholine. This method is widely used for the

formation of C-N bonds.

Experimental Workflow

A proposed workflow for the synthesis is outlined below.
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Precursor Synthesis

N-Boc-azepan-2-one

Reduction (e.g., DIBAL-H)

N-Boc-azepane-2-carbaldehyde

Reductive Amination

Morpholine

b~ Imine Intermediate

Reduction (e.g., NaBH(OAc)3)

N-Boc Protected Product

Acidic Cleavage (e.g., TFA)

Deprotection

4-(Azepan-2-ylmethyl)morpholine
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A proposed synthetic workflow for 4-(Azepan-2-ylmethyl)morpholine.
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Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-azepane-2-carbaldehyde

To a solution of N-Boc-azepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C
under a nitrogen atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in
hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction
is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of
Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until
two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted
with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-azepane-2-
carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

To a solution of N-Boc-azepane-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are
added morpholine (1.2 eq) and acetic acid (1.5 eq). The mixture is stirred at room temperature
for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction
mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated
agueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer
is extracted with DCM. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column
chromatography on silica gel to give N-Boc-4-(azepan-2-ylmethyl)morpholine.

Step 3: Boc Deprotection

N-Boc-4-(azepan-2-ylmethyl)morpholine (1.0 eq) is dissolved in a 1:1 mixture of DCM and
trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is
removed under reduced pressure, and the residue is dissolved in a small amount of DCM and
basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is
extracted with DCM, and the combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated to yield 4-(Azepan-2-
ylmethyl)morpholine as the final product.
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Potential Pharmacological Activity and Signaling
Pathways

The combination of the morpholine and azepane moieties suggests that 4-(Azepan-2-
ylmethyl)morpholine could exhibit a range of biological activities, particularly targeting the
central nervous system (CNS). Morpholine is a common scaffold in CNS drugs, contributing to
improved pharmacokinetic properties.[5][6] Azepane derivatives are also known to possess
diverse pharmacological effects.[7]

Hypothesized Biological Targets and In Vitro Activity

Based on structurally related compounds, 4-(Azepan-2-ylmethyl)morpholine is hypothesized
to interact with various CNS receptors and enzymes. The following table presents a
hypothetical in vitro pharmacological profile.

Target Assay Type Predicted Activity (ICso/Ki)
Sigma-1 Receptor Radioligand Binding Ki =50 - 150 nM

Dopamine D2 Receptor Radioligand Binding Ki =200 - 500 nM

Serotonin 5-HT2a Receptor Radioligand Binding Ki =150 - 400 nM
Acetylcholinesterase (AChE) Enzyme Inhibition [Cso=1-5uM

Monoamine Oxidase B (MAO-

B) Enzyme Inhibition IC50=0.5-2 M

Postulated Signaling Pathway

Given the potential interaction with multiple CNS targets, 4-(Azepan-2-ylmethyl)morpholine
could modulate several signaling pathways. A hypothetical pathway involving dopamine and
serotonin receptor modulation is depicted below.
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Hypothetical modulation of dopaminergic and serotonergic pathways.

Conclusion and Future Directions

While 4-(Azepan-2-ylmethyl)morpholine remains a molecule without a designated CAS
number and published experimental validation, this technical guide provides a robust
theoretical framework for its synthesis and potential pharmacological evaluation. The proposed
synthetic route via reductive amination is a well-established and versatile method. The
predicted physicochemical properties and hypothesized biological activities, based on the
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extensive literature on morpholine and azepane derivatives, suggest that this compound could
be a valuable lead for the development of novel therapeutics, particularly for CNS disorders.

Future research should focus on the practical synthesis and characterization of 4-(Azepan-2-
ylmethyl)morpholine. Subsequent in vitro and in vivo studies are warranted to validate the
hypothesized pharmacological profile and to explore its therapeutic potential. The structure-
activity relationships of related analogues should also be investigated to optimize potency and
selectivity for specific biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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